molecular formula C10H10N2O2 B1390596 Ethyl 1H-indazole-7-carboxylate CAS No. 885278-74-0

Ethyl 1H-indazole-7-carboxylate

Cat. No. B1390596
M. Wt: 190.2 g/mol
InChI Key: AZOFSDWPAJNIAZ-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-7-carboxylate is a chemical compound with the molecular weight of 190.2 . It is a type of indazole-containing derivative, which is a significant heterocycle in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazole derivatives are synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A concise and improved route was developed to form the desired indazole, which takes advantage of an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone and culminates in a copper-catalyzed intramolecular Ullmann cyclization .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

Scientific Research Applications

Chemical Synthesis

  • A procedure for the N-1-difluoromethylation of Ethyl 1H-indazole-7-carboxylate derivatives has been developed, presenting a safer and more scalable alternative to existing methods, which is significant for large-scale synthesis in the chemical industry (Hong et al., 2020).

Medicinal Chemistry

  • In the field of medicinal chemistry, Ethyl 1H-indazole-7-carboxylate derivatives have been explored as potential thrombin-receptor antagonists, with novel analogues synthesized for differentiation and proliferation studies in various cancer cell lines (郭瓊文, 2006).

Synthetic Chemistry

  • The compound has been used in developing new synthetic routes to other complex organic compounds, like 7-Ethyl-1H-furo[2,3-g]indazole, showcasing its versatility as a building block in organic synthesis (Shimada et al., 2004).
  • It is also a key intermediate in the large-scale synthesis of indazole-[3-14C]carboxylic acid, highlighting its importance in radiochemical syntheses (Coelho & Schildknegt, 2007).

Organic Chemistry

  • Ethyl 1H-indazole-7-carboxylate derivatives have been effectively used in palladium-catalyzed oxidative alkenylation processes, demonstrating their utility in complex organic transformations (Naas et al., 2015).

Material Science

  • In material science, Ethyl 1H-indazole-7-carboxylate derivatives have been used to synthesize pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes, indicating potential applications in materials chemistry (Schmidt et al., 2006).

Antimicrobial Research

  • The compound's derivatives have been studied for their antimicrobial activities, offering potential insights into new antimicrobial agents (Desai et al., 2019).

Safety And Hazards

While specific safety data for Ethyl 1H-indazole-7-carboxylate was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to construct these heterocycles with better biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

ethyl 1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFSDWPAJNIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672309
Record name Ethyl 1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indazole-7-carboxylate

CAS RN

885278-74-0
Record name 1H-Indazole-7-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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